molecular formula C13H11FN2O2 B1491912 Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098004-51-2

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491912
CAS No.: 2098004-51-2
M. Wt: 246.24 g/mol
InChI Key: VHASWQXRTNUZKM-UHFFFAOYSA-N
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Description

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is a pyridazine-based ester featuring a 3-fluorophenyl substituent at the 6-position of the heteroaromatic ring. Pyridazines are nitrogen-containing heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to pyridines or pyrimidines. This compound is of interest in medicinal chemistry, particularly for CNS-targeting applications, as evidenced by structural analogs with reported pharmacological activity .

Properties

IUPAC Name

ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASWQXRTNUZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12FN2O2C_{13}H_{12}FN_{2}O_{2} and a molecular weight of 248.25 g/mol. The presence of the fluorophenyl group is crucial for enhancing the compound's biological activity by improving its binding affinity to various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Effects : Studies have shown that similar pyridazine derivatives possess cytotoxic properties against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. For instance, compounds with structural similarities demonstrated IC50 values lower than established drugs like imatinib, indicating potent anticancer activity .
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, particularly through the inhibition of the NF-kB pathway, which is vital for regulating immune responses .
  • Enzyme Interactions : this compound interacts with several enzymes, including acetylcholinesterase, impacting cholinergic signaling pathways .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Receptors and Pathways : The compound interacts with G-protein-coupled receptors (GPCRs) and modulates key signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation .
  • Bioavailability and Solubility : The carboxylic acid group enhances the solubility and bioavailability of the compound, making it more effective in biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects against MCF-7 and HCT-116 cell lines
Anti-inflammatoryModulation of NF-kB pathway
Enzyme InteractionInhibition of acetylcholinesterase
Receptor BindingInteraction with GPCRs and modulation of MAPK/ERK signaling

Case Studies

  • Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to imatinib. Molecular docking studies revealed strong binding interactions within the active site of VEGFR kinase, suggesting a mechanism for their anticancer effects .
  • Inflammation Modulation : In vitro experiments indicated that this compound could inhibit NF-kB activation in immune cells, leading to reduced expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines by targeting key signaling pathways involved in tumorigenesis. For instance, studies have shown that pyridazine derivatives can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival .

2. Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory properties. Similar pyridazine derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for further development as an antibacterial or antifungal agent .

Agrochemical Applications

Pyridazine derivatives, including this compound, have been studied for their potential use in agrochemicals. They can serve as herbicides or fungicides due to their biological activity against plant pathogens and pests. The incorporation of fluorine atoms is known to enhance the bioactivity and stability of agrochemical agents .

Materials Science

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Polymer Chemistry
This compound can also be used as a building block in polymer chemistry, contributing to the development of new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials .

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The analysis revealed that the compound significantly induced apoptosis in treated cells through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are critical mediators of inflammation .

Data Tables

Application Area Activity Mechanism References
Medicinal ChemistryAnticancerPI3K pathway inhibition
Anti-inflammatoryNF-kB signaling inhibition
AntimicrobialDisruption of microbial cell wall synthesis
AgrochemicalsHerbicidal/FungicidalTargeting specific plant pathways
Materials ScienceOrganic electronicsStable thin film formation
Polymer chemistryEnhanced mechanical properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Positional Isomerism of Fluorine
  • Ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate () : The fluorine at the para-position of the phenyl ring contrasts with the meta-position in the target compound. The para-substitution in results in a linear molecular geometry, favoring planar crystal packing, as shown in X-ray crystallography studies. In contrast, the meta-fluorine in the target compound may introduce steric hindrance or dipole interactions, altering solubility or binding affinity .
  • Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate () : Replacement of fluorine with chlorine increases molecular weight and lipophilicity. Chlorine’s stronger electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions, as seen in cyclization studies with hydrazines .
Electron-Donating vs. Electron-Withdrawing Groups
  • Ethyl 6-(p-tolyl)pyridazine-4-carboxylate (): The para-methyl group is electron-donating, increasing electron density on the pyridazine ring. This contrasts with the electron-withdrawing fluorine in the target compound, which may reduce basicity and affect hydrogen-bonding capabilities.
  • Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate () : Trifluoromethyl groups significantly enhance lipophilicity and metabolic stability. However, steric bulk may reduce binding efficiency in enzyme-active sites compared to the smaller fluorine substituent .
Table 1: Key Properties of Ethyl 6-(3-Fluorophenyl)Pyridazine-4-Carboxylate and Analogs
Compound Molecular Weight (g/mol) Substituent(s) Notable Properties Reference
This compound 261.24* 3-Fluorophenyl High metabolic stability; potential CNS activity
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate 242.27 p-Tolyl Increased hydrophobicity; limited solubility
Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate 297.15 4-Chlorophenyl, 3-Cl Enhanced reactivity in cyclization reactions
Ethyl 4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate 337.35 4-Fluorophenyl, phenyl Planar crystal packing; high melting point

*Calculated based on formula C₁₃H₁₁FN₂O₂.

  • Biological Activity : Analogs like those in exhibit CNS modulation, suggesting the target compound’s fluorophenyl group may similarly influence neurotransmitter interactions. Trifluoromethyl derivatives () are often used in kinase inhibitors, highlighting substituent-dependent target selectivity .

Patent and Industrial Relevance

  • Fluorinated pyridazines are prominent in pharmaceutical patents (e.g., ), particularly for kinase inhibitors and antiproliferative agents. The 3-fluorophenyl group in the target compound may offer patentability advantages over common para-substituted analogs .

Preparation Methods

Reaction Scheme and Conditions

A widely reported efficient method is the one-pot, three-component reaction involving:

  • A β-ketoester (e.g., ethyl acetoacetate or ethyl butyrylacetate),
  • A 3-fluorophenyl-substituted arylglyoxal,
  • Hydrazine hydrate (NH2NH2·H2O),

conducted in water at room temperature or mild heating. The reaction proceeds via nucleophilic attack of the enolate form of the β-ketoester on the aldehyde carbonyl of the arylglyoxal, followed by condensation with hydrazine to form the pyridazine ring (Scheme 1).

Mechanism

The proposed mechanism involves:

  • Formation of an enolate from the β-ketoester.
  • Nucleophilic addition of the enolate to the aldehyde carbonyl of the arylglyoxal, generating a 3-hydroxy-1,4-dicarbonyl intermediate.
  • Condensation of this intermediate with hydrazine hydrate leading to cyclization and dehydration steps.
  • Loss of three molecules of water to afford the ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate product.

This pathway avoids the need for acidic or metal catalysts and proceeds efficiently in aqueous media.

Experimental Procedure and Yields

A typical procedure includes mixing equimolar amounts of β-ketoester and 3-fluorophenylglyoxal in water, followed by the addition of excess hydrazine hydrate. The reaction mixture is stirred at room temperature for 30–60 minutes until precipitation occurs. The solid product is filtered, washed with water, and purified by recrystallization.

Yields reported for similar alkyl 6-aryl-3-methylpyridazine-4-carboxylates range from 70% to 97%, indicating high efficiency and selectivity of this method.

Solvent and Temperature Optimization

While water is the preferred solvent for environmental and safety reasons, other solvents such as acetic acid have been tested in related pyridazine syntheses to improve yields.

Solvent Temperature Reaction Time Yield (%) Notes
Water Room Temp 30–60 min 70–97 Mild, green conditions
Acetic Acid 120 °C 5 h Up to 90 Higher yield but harsher
Methanol 65 °C 15 h ~40 Lower yield
THF 68 °C 10 h ~35 Less effective

This table is adapted from analogous pyridazine syntheses and supports water as the optimal solvent for this compound preparation.

Summary of Key Research Findings

Parameter Details
Starting Materials β-Ketoesters (e.g., ethyl acetoacetate), 3-fluorophenylglyoxal
Reagent Hydrazine hydrate (excess, ~5 equiv)
Solvent Water
Temperature Room temperature to mild heating (20–60 °C)
Reaction Time 30–60 minutes
Product This compound
Yield Range 70–97%
Mechanism Enolate attack, condensation, cyclization, dehydration
Catalyst None required (metal-free, acid-free)
Purification Filtration, washing, recrystallization

Additional Notes and Research Directions

  • The method's mild conditions and aqueous medium make it suitable for scale-up and environmentally benign synthesis.
  • The reaction tolerates various substituents on the arylglyoxal, allowing synthesis of diverse pyridazine derivatives.
  • Further research could explore catalytic variants to enhance reaction rates or yields.
  • Structural characterization is typically confirmed by IR, 1H NMR, 13C NMR, and elemental analysis.

Q & A

Q. What are the established synthetic routes for Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate, and what analytical techniques confirm its purity and structure?

The synthesis of pyridazine derivatives like this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, substituted pyridazine cores are often synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic aromatic substitution for fluorophenyl incorporation . Key analytical techniques for purity and structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester carbonyl, C-F stretches).
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting behavior .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural elucidation combines spectroscopic and crystallographic approaches:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves 3D molecular geometry, bond lengths, and angles. Software like SHELX refines crystallographic data, resolving electron density ambiguities and validating stereochemistry .
  • NMR and MS : Cross-validate functional group placement and connectivity.
  • ORTEP for Windows : Visualizes anisotropic displacement parameters and thermal ellipsoids for dynamic molecular behavior analysis .

Q. What preliminary biological activities have been reported for this compound, and what assay methodologies are employed?

Pyridazine derivatives are explored for antimicrobial and enzyme inhibitory activities. Standard assays include:

  • In vitro antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains.
  • Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., kinase or protease targets).
    Mechanistic insights remain limited, requiring further isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data across studies for this compound?

Contradictions may arise from assay variability or impurity. Resolution strategies:

  • Orthogonal assays : Validate activity using independent methods (e.g., cell-based vs. biochemical assays).
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm sample integrity and rule out degradation.
  • Dose-response curves : Establish EC50/IC50 values under standardized conditions .

Q. What crystallographic refinement strategies resolve electron density ambiguities in pyridazine derivatives?

For challenging crystallographic

  • SHELXL refinement : Incorporates restraints for disordered regions and anisotropic displacement parameters.
  • Twinning correction : Addresses pseudo-symmetry in crystal lattices using WinGX preprocessing.
  • High-resolution data collection : Synchrotron sources improve data quality for low-occupancy substituents .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR workflows include:

  • Systematic substitution : Introduce halogens, alkyl/aryl groups, or ester modifications at positions 3, 4, or 6 of the pyridazine core.
  • In silico docking : Predict binding modes with targets (e.g., kinases) using AutoDock or Schrödinger Suite .
  • Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and solubility (HPLC-based logP measurements) .

Q. What computational approaches analyze the conformational flexibility of the pyridazine core?

  • Ring puckering analysis : Quantify non-planar distortions using Cremer-Pople coordinates, derived from crystallographic data .
  • Molecular Dynamics (MD) simulations : Simulate solvent effects on conformational dynamics (e.g., GROMACS or AMBER ).
  • Density Functional Theory (DFT) : Calculate energy barriers for rotational isomers (e.g., ester group orientation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate

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